molecular formula C9H10ClNO2S B11873030 Methyl 3-((4-chloropyridin-2-yl)thio)propanoate CAS No. 1346707-73-0

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate

Cat. No.: B11873030
CAS No.: 1346707-73-0
M. Wt: 231.70 g/mol
InChI Key: JXIIHJYUTQABHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.7 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a thioester group. It is used in various research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of Methyl 3-((4-chloropyridin-2-yl)thio)propanoate typically involves the reaction of 4-chloropyridine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield the corresponding sulfone, while reduction with NaBH4 would produce the alcohol derivative.

Scientific Research Applications

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 3-((4-chloropyridin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active thiol, which can then interact with target proteins or enzymes, modulating their activity. The chlorine-substituted pyridine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 3-((4-chloropyridin-2-yl)thio)propanoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.

Properties

CAS No.

1346707-73-0

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

methyl 3-(4-chloropyridin-2-yl)sulfanylpropanoate

InChI

InChI=1S/C9H10ClNO2S/c1-13-9(12)3-5-14-8-6-7(10)2-4-11-8/h2,4,6H,3,5H2,1H3

InChI Key

JXIIHJYUTQABHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=NC=CC(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.